2,3-Dimethyl-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
Description
This benzophenone derivative features a 2,3-dimethyl-substituted aromatic ring linked via a methylene group to a 1,4-dioxa-8-azaspiro[4.5]decane moiety.
Properties
IUPAC Name |
(2,3-dimethylphenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3/c1-17-6-5-9-20(18(17)2)22(25)21-8-4-3-7-19(21)16-24-12-10-23(11-13-24)26-14-15-27-23/h3-9H,10-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAESXVMBWIVHIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CC=CC=C2CN3CCC4(CC3)OCCO4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643763 | |
| Record name | (2,3-Dimethylphenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898756-07-5 | |
| Record name | Methanone, (2,3-dimethylphenyl)[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898756-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,3-Dimethylphenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone typically involves multiple steps. One common method includes the reaction of 2,3-dimethylbenzoyl chloride with 8-(1,4-dioxa-8-azaspiro[4.5]decyl)methanol under basic conditions to form the desired benzophenone derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzophenone moiety to a benzhydrol derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the spirocyclic moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce benzhydrol derivatives.
Scientific Research Applications
2,3-Dimethyl-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic moiety may play a crucial role in binding to these targets, influencing the compound’s biological activity. Pathways involved could include inhibition of specific enzymes or modulation of receptor activity, leading to the observed effects.
Comparison with Similar Compounds
Research Implications
- Structure-Activity Relationships (SAR) : The 2,3-dimethyl groups and spirocyclic system may optimize receptor binding by balancing lipophilicity and conformational stability. Comparatively, the 3-methoxy analog’s higher polarity could suit aqueous formulations .
- Therapeutic Potential: The σ2 receptor agonist (BS148) demonstrates selective cytotoxicity in melanoma, suggesting that structural analogs of the target compound could be explored for oncology applications .
Biological Activity
2,3-Dimethyl-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone (CAS No. 898756-07-5) is a complex organic compound with a unique structure characterized by a benzophenone core and a spirocyclic moiety. This compound has garnered attention in various fields due to its potential biological activities and applications in medicinal chemistry.
- Molecular Formula : C23H27NO3
- Molecular Weight : 365.47 g/mol
- Boiling Point : 521.9 ± 50.0 °C (predicted)
- Density : 1.19 ± 0.1 g/cm³ (predicted)
- pKa : 8.81 ± 0.20 (predicted)
The structural uniqueness of this compound suggests possible interactions with biological targets, which may lead to significant pharmacological effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The spirocyclic moiety may enhance binding affinity and selectivity towards these targets, which can influence various biological pathways.
Biological Studies
Recent studies have explored the compound's potential as a σ1 receptor ligand, which is implicated in several neurobiological processes and could be relevant for therapeutic applications in neurodegenerative diseases and cancer.
Table: Summary of Biological Studies
| Study Reference | Biological Target | Affinity (K(i)) | Selectivity |
|---|---|---|---|
| σ1 Receptor | 5.4 ± 0.4 nM | σ2 Receptor (30-fold) | |
| Vesicular Acetylcholine Transporter | High selectivity (1404-fold) | N/A |
These findings suggest that the compound exhibits high affinity for σ1 receptors while maintaining selectivity over other receptors, indicating its potential as a therapeutic agent.
Case Studies
A notable case study involved the use of [(18)F]-labeled derivatives of similar compounds in PET imaging to assess tumor accumulation in xenograft models. The results demonstrated significant accumulation in human carcinoma and melanoma tissues, suggesting that compounds related to this compound could serve as effective radiotracers for tumor imaging .
Comparison with Similar Compounds
The unique structure of this compound differentiates it from similar compounds such as:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2,3-Dimethylbenzophenone | Lacks spirocyclic moiety | Different chemical properties |
| 8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methylbenzophenone | Similar structure but varied substitutions | Varies in receptor affinity |
The presence of the spirocyclic moiety in the target compound likely enhances its biological activity compared to its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
